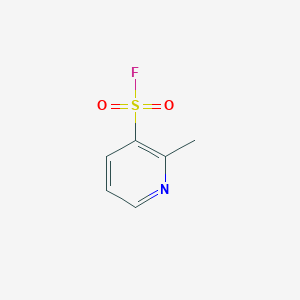

2-Methylpyridine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1780842-94-5 . It has a molecular weight of 175.18 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO2S/c1-5-6 (11 (7,9)10)3-2-4-8-5/h2-4H,1H3 . This code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 175.18 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Biology

2-Methylpyridine-3-sulfonyl fluoride is part of a broader category of sulfonyl fluorides that have garnered significant research interest due to their applications in chemical biology and molecular pharmacology. Xu et al. (2019) developed a novel method for synthesizing aliphatic sulfonyl fluorides, highlighting their importance as probes in chemical biology and molecular pharmacology (Xu et al., 2019). Additionally, Laudadio et al. (2019) reported an environmentally benign approach to prepare sulfonyl fluorides, emphasizing their value as synthetic motifs in various applications, including sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

Novel Synthetic Routes

Research has focused on developing novel routes for the synthesis of various sulfonyl fluorides. Wu and Qin (2023) demonstrated a [3 + 2] cycloaddition reaction to synthesize pyrazolo[1,5-a]pyridinyl sulfonyl fluorides, which has significant implications in medicinal chemistry (Wu & Qin, 2023).

Fluorination Techniques

Machine learning has been employed to navigate the complex reaction space of sulfonyl fluorides. Nielsen et al. (2018) demonstrated that machine learning could map out high-yielding conditions for fluorinating different classes of alcohols with sulfonyl fluorides (Nielsen et al., 2018).

Radical Fluorosulfonylation

The development of radical fluorosulfonylation methods has been a key focus area. Nie et al. (2020, 2021) explored the use of radical approaches for the synthesis of alkenyl sulfonyl fluorides, enhancing the synthetic efficiency and expanding the available structures of sulfonyl fluorides (Nie et al., 2020), (Nie et al., 2021).

Medical and Radiochemistry Applications

King et al. (2023) investigated the metabolic stability of aryl sulfonyl fluorides, including this compound, for their application in medicinal chemistry and radiochemistry, indicating their potential as biomolecules or radiofluoride relay reagents (King et al., 2023).

Safety and Hazards

The safety information for 2-Methylpyridine-3-sulfonyl fluoride indicates that it is a dangerous compound. The hazard statements include H302, H314, and H335 . These codes indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Fluorinated pyridines, a group to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This property could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological contexts, including as potential imaging agents .

Properties

IUPAC Name |

2-methylpyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKAKBHBSAXFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)

![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)

![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)